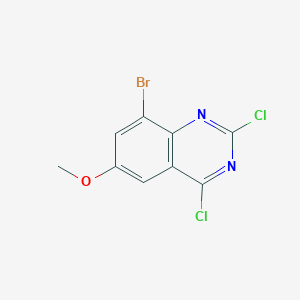

1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride

Overview

Description

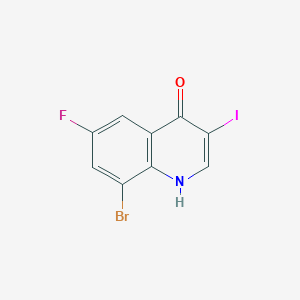

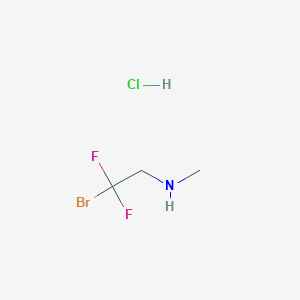

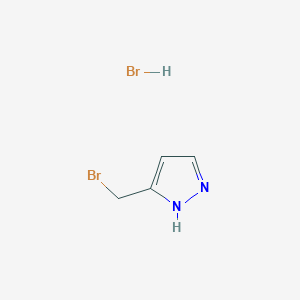

“1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride” is a complex organic compound. It contains a bromine atom, a methyl group, and an amine group attached to a phenyl ring, which is further connected to a 2-methylpropan-2-amine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as “4-Bromo-3-methylphenol” and “1-(4-Bromo-3-methylphenyl)ethanone” have been synthesized . The synthesis of these compounds often involves reactions with brominated phenols or ketones .

Scientific Research Applications

In Vitro Metabolism Studies

O-demethylation of Psychotomimetic Amines : Studies on compounds structurally related to 1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride have shown that rabbit liver homogenates can metabolize these amines to their mono- and bis-demethylated metabolites. This process might have implications for their psychotomimetic properties (Zweig & Castagnoli, 1977).

Stereoselective Metabolism : Research involving similar amines has revealed stereoselective metabolism, where different enantiomers of the amine exhibit varied metabolic rates, suggesting unique chemical behaviors for racemates compared to individual antipodes (Mcgraw, Callery, & Castagnoli, 1977).

Synthesis and Chemical Properties

Synthesis of Tertiary Aminoalkanol Hydrochlorides : Studies have explored the synthesis of tertiary aminoalkanol hydrochlorides similar to 1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride, providing insights into the chemical properties and potential biological activities of these compounds (Isakhanyan et al., 2016).

Antitumor Activity : Certain tertiary aminoalkanol hydrochlorides structurally related to the target compound have been tested for antitumor activity, suggesting potential therapeutic applications (Isakhanyan et al., 2016).

Potential Biological and Pharmacological Applications

Interaction with Cytochrome P-450 : Studies on similar compounds have investigated their interactions with cytochrome P-450, revealing insights into stereoselective pharmacological behavior and metabolism, which could inform the development of new drugs or treatments (Mcgraw & Castagnoli, 1981).

Inhibitor of Uptake into Serotonin Neurones : Analogues of 1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride have been studied as potential inhibitors of serotonin depletion, indicating possible applications in neuropsychopharmacology (Fuller et al., 1978).

Mechanism of Action

Target of Action

It’s structurally related to 4-bromo-3-methylphenol , which is a brominated phenol and participates in the total synthesis of 3-methylcalix .

Mode of Action

It’s known that brominated phenols like 4-bromo-3-methylphenol can participate in various chemical reactions . For instance, they can be used in the synthesis of complex molecules such as bromo [2-methyl-4- [2- ( t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphosphine) nickel (II) (protected alcohol-functionalized initiator) and bromo- [2-methyl-4- [6- ( t -butyldimethylsilyloxy)hexyloxy]phenyl] bis (triphenylphosphine) nickel .

Biochemical Pathways

Given its structural similarity to 4-bromo-3-methylphenol, it might be involved in similar chemical reactions and pathways .

Pharmacokinetics

It’s known that the compound’s solubility in methanol and chloroform could potentially influence its bioavailability.

Result of Action

Its structural similarity to 4-bromo-3-methylphenol suggests that it might have similar chemical properties and effects .

Action Environment

It’s known that the compound should be stored in a sealed container in a dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.

properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-8-6-9(4-5-10(8)12)7-11(2,3)13;/h4-6H,7,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPJWQGMXJMAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)(C)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one](/img/structure/B1382438.png)

![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)